methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
Description
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. Key structural elements include:
- A 3-(4-ethoxyphenyl) substituent at position 3, providing electron-donating effects via the para-ethoxy group.
- A sulfanyl (-S-) linkage at position 2, connecting to a methyl propanoate moiety, which introduces ester functionality critical for solubility and metabolic stability.
- A 4-oxo group contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-15-11-9-14(10-12-15)25-20(26)19-18(16-7-5-6-8-17(16)23-19)24-22(25)30-13(2)21(27)28-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKGLQDAFWLKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxyphenylhydrazine with a suitable indole precursor under acidic conditions to form the indole coreThe final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrimido[5,4-b]indole core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Bioactivity
- Chlorine’s strong electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in other anticancer agents .
- In contrast, the 3-methoxy analog introduces steric hindrance, which could reduce binding affinity in planar receptor sites.
- Sulfanyl-Linked Moieties: Methyl propanoate (Target): The ester group balances solubility and hydrolytic stability, enabling sustained bioavailability. Furan-2-carboxylate : The heteroaromatic furan may engage in π-π stacking, though its rigidity could limit conformational flexibility.
Biological Activity
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a novel compound belonging to the pyrimido[5,4-b]indole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyrimido[5,4-b]indole scaffold is known to modulate several signaling pathways that are crucial in cellular proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation.
- Cytokine Modulation : It has been shown to influence the production of cytokines in immune cells, suggesting potential anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
In studies involving murine models, the compound showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary tests have indicated that compounds in this class possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Structure–Activity Relationship (SAR) Studies
Recent SAR studies have focused on modifying the pyrimido[5,4-b]indole scaffold to enhance biological activity. Key findings include:
- Aryl Substituents : Compounds with specific aryl groups at the C8 position showed enhanced potency against TLR4-dependent cytokine production.
- Functional Group Variations : Alterations at the N3 and N5 positions significantly affected the cytotoxicity and efficacy of the compounds.
| Modification | Effect on Activity |
|---|---|
| C8 Aryl Substitution | Increased potency against TLR4 |
| N5 Alkyl Substitution | Reduced cytotoxicity while maintaining activity |
Case Studies
- In Vitro Studies : A study involving human peripheral blood mononuclear cells demonstrated that certain derivatives of this compound could stimulate immune responses effectively.
- Animal Models : In vivo experiments using murine models for cancer showed promising results with significant tumor reduction upon treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
